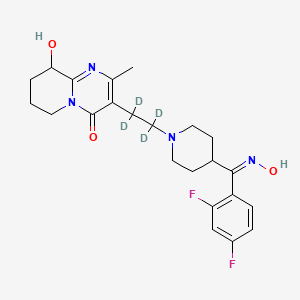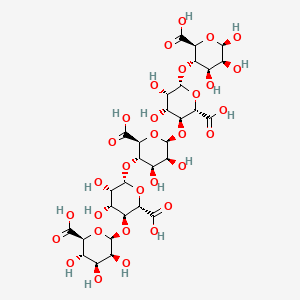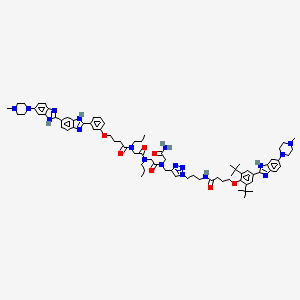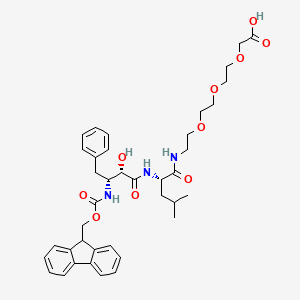
Paliperidone E-oxime-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paliperidone Z-oxime-d4 is a deuterated derivative of Paliperidone Z-oxime, which is an impurity of Paliperidone, a well-known antipsychotic agent. The compound is primarily used in biochemical and proteomics research due to its unique properties. The molecular formula of Paliperidone Z-oxime-d4 is C23H24D4F2N4O3, and it has a molecular weight of 450.51 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Z-oxime-d4 involves the introduction of deuterium atoms into the Paliperidone Z-oxime molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Paliperidone Z-oxime-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Paliperidone Z-oxime-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Paliperidone Z-oxime-d4, such as amines, oxides, and substituted compounds. These products are often used in further research and development .
Applications De Recherche Scientifique
Paliperidone Z-oxime-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Paliperidone and its impurities.
Biology: Employed in biochemical studies to understand the metabolic pathways and interactions of Paliperidone.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Paliperidone.
Industry: Applied in the development of new antipsychotic drugs and formulations
Mécanisme D'action
The mechanism of action of Paliperidone Z-oxime-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptors. This antagonistic action helps in reducing the symptoms of schizophrenia and other psychotic disorders. Additionally, it exhibits activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paliperidone E-oxime-d4: Another deuterated derivative of Paliperidone with similar applications in research.
Paliperidone: The parent compound used in the treatment of schizophrenia.
Risperidone: A precursor to Paliperidone with a similar mechanism of action
Uniqueness
Paliperidone Z-oxime-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where isotopic labeling is essential for accurate tracking and quantification .
Propriétés
Formule moléculaire |
C23H28F2N4O3 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2 |
Clé InChI |
CLNKYXBDIXTFRW-AILYZEJYSA-N |
SMILES isomérique |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F |
SMILES canonique |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)


![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)







